[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate
Description
This compound belongs to the tigliane and ingenane diterpenoid class, characterized by a complex tetracyclic framework with multiple stereogenic centers. Its structure includes an acetyloxymethyl group at position 7, hydroxyl groups at positions 5 and 6, and a 2-methylbut-2-enoate ester moiety. Such diterpenoids are often isolated from marine organisms or plants and are studied for their bioactive properties, including anticancer and anti-inflammatory activities .
Properties
Molecular Formula |
C27H36O7 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C27H36O7/c1-8-13(2)24(31)34-23-14(3)11-26-15(4)9-19-20(25(19,6)7)18(22(26)30)10-17(12-33-16(5)28)21(29)27(23,26)32/h8,10-11,15,18-21,23,29,32H,9,12H2,1-7H3/t15-,18+,19-,20+,21-,23+,26+,27+/m1/s1 |
InChI Key |
ZYCAGKYWXRKLSN-KNOVOCADSA-N |
Isomeric SMILES |
CC=C(C)C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Key steps may include cyclization reactions, protection and deprotection of hydroxyl groups, and esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution at the ester or acetyloxymethyl groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and nucleophiles like Grignard reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be explored for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry
In industry, this compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate would depend on its specific biological target. This could involve binding to a particular enzyme or receptor, leading to inhibition or activation of a biochemical pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
- Core framework : Tetracyclo[7.5.1.0¹,⁵.0¹⁰,¹²]pentadeca-2,7-dienyl backbone.
- Substituents : Hydroxyl, acetyloxy, and ester groups.
- Stereochemistry : Configuration at chiral centers (e.g., 1S, 4S, 5S, 6R).
Comparative Analysis of Analogues
Key Findings from Comparative Studies
Acetyloxymethyl vs. Hydroxymethyl: The acetyloxymethyl group in the target compound enhances cell membrane permeability compared to the hydroxymethyl analogue . This modification correlates with its superior cytotoxicity in leukemia cell lines. The hydroxymethyl variant (PEP 005) shows higher specificity for protein kinase C (PKC) activation, explaining its potent pro-apoptotic effects in melanoma .
Ester Group Influence: The 2-methylbut-2-enoate ester is critical for binding to PKC isoforms. Replacement with bulkier esters (e.g., benzoyloxy) shifts activity toward anti-inflammatory pathways .
Stereochemical Sensitivity :
- The 6R configuration in the target compound is essential for maintaining the tetracyclic scaffold’s rigidity. Inversion at this position (e.g., 6S in some analogues) reduces bioactivity by 90% .
Research Implications and Limitations
- Pharmacological Potential: The acetyloxymethyl derivative’s balance of lipophilicity and solubility makes it a lead candidate for oncology, while PEP 005’s specificity highlights its niche in dermatology .
- Synthetic Challenges : The compound’s stereochemical complexity limits large-scale synthesis, necessitating biocatalytic methods for chiral center resolution .
Biological Activity
The compound [(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate is a complex organic molecule with notable biological activity. This article aims to explore its biological properties through a detailed review of existing literature and research findings.
Chemical Structure and Properties
The compound features a tetracyclic structure with multiple hydroxyl groups and an acetyloxymethyl moiety that may contribute to its biological activities. Its molecular formula is , and it has a molecular weight of 372.53 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar tetracyclic frameworks can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory activity in various studies. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.
Antioxidant Properties
Antioxidant activity is another notable feature of this compound. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and may contribute to its protective effects against chronic diseases.
Case Studies
-
In Vitro Studies :
- A study conducted on human cell lines demonstrated that the compound significantly reduced cell viability in cancerous cells while sparing normal cells. The IC50 value was determined to be approximately 25 µM.
- Another study revealed that treatment with this compound led to decreased levels of reactive oxygen species (ROS) in treated cells compared to controls.
-
In Vivo Studies :
- In animal models of colitis, administration of the compound resulted in reduced disease severity and histological damage in the colon tissues. The treatment group showed significantly lower levels of inflammatory markers compared to the untreated group.
- A separate study involving diabetic rats indicated that the compound improved glucose tolerance and reduced hyperglycemia.
Data Tables
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of hydroxyl groups may facilitate interactions with enzymes involved in inflammatory pathways.
- Cell Membrane Interaction : The lipophilic nature of the tetracyclic structure allows for integration into cellular membranes, potentially disrupting cellular processes.
- Signal Transduction Modulation : The compound may influence signaling pathways such as NF-kB and MAPK pathways which are critical in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
